molecular formula C17H9ClIN3O2S B474443 3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-IODO-2,3-DIHYDRO-1H-INDOL-2-ONE

3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-IODO-2,3-DIHYDRO-1H-INDOL-2-ONE

Cat. No.: B474443
M. Wt: 481.7g/mol
InChI Key: SBLZOFDWGRDAGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(2Z,5Z)-2-[(3-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]-5-IODO-2,3-DIHYDRO-1H-INDOL-2-ONE” is a complex organic molecule that features a combination of indole, thiazolidine, and chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One possible route could include the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the chlorophenyl group via an imine formation reaction. The final steps might involve the iodination of the indole ring and the formation of the desired (Z)-isomers through careful control of reaction conditions such as temperature, solvent, and catalysts.

Industrial Production Methods

Industrial production of such complex molecules often requires optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form various oxidized derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of the imine group may yield the corresponding amine.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biology, the compound may exhibit interesting biological activities such as antimicrobial, antiviral, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound could be investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery and development.

Industry

In industry, the compound can be used in the development of new materials with unique properties. Its complex structure may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-{(2Z)-2-[(3-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-bromo-1,3-dihydro-2H-indol-2-one
  • (3Z)-3-{(2Z)-2-[(3-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-5-fluoro-1,3-dihydro-2H-indol-2-one

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and the presence of the iodine atom. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds. For example, the iodine atom may enhance its reactivity or binding affinity to certain targets.

Properties

Molecular Formula

C17H9ClIN3O2S

Molecular Weight

481.7g/mol

IUPAC Name

3-[2-(3-chloroanilino)-4-hydroxy-1,3-thiazol-5-yl]-5-iodoindol-2-one

InChI

InChI=1S/C17H9ClIN3O2S/c18-8-2-1-3-10(6-8)20-17-22-16(24)14(25-17)13-11-7-9(19)4-5-12(11)21-15(13)23/h1-7,24H,(H,20,22)

InChI Key

SBLZOFDWGRDAGZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)I)O

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=NC(=C(S2)C3=C4C=C(C=CC4=NC3=O)I)O

Origin of Product

United States

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